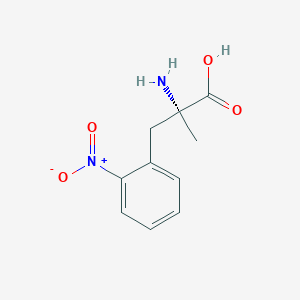

(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee) is a compound commonly found in the laboratory setting. It is a chiral amino acid that plays an important role in numerous biochemical and physiological processes. Its unique properties make it an important tool for a variety of scientific research applications. We will also discuss potential future directions for research involving this compound.

Applications De Recherche Scientifique

Biophysical Probe in Protein Structure

(R)-α-Methyl-2-nitrophenylalanine, closely related to p-nitrophenylalanine, has been used as a biophysical probe. It is incorporated into proteins in Escherichia coli, enabling the study of protein structure and function due to its ability to quench the intrinsic fluorescence of tryptophan in proteins (Tsao, Summerer, Ryu, & Schultz, 2006).

Genetic Encoding in Cells

Ortho-substituted phenylalanine derivatives, including nitrophenylalanine, have been genetically encoded in Escherichia coli and mammalian cells. These compounds offer potential in various biochemical and biophysical applications, such as serving as selective sensors to probe protein environments (Tharp, Wang, Lee, Yang, & Liu, 2014).

Conformational Analysis in Peptide Synthesis

Beta-methyl-para-nitrophenylalanine, a derivative, has been studied for its role in peptide synthesis, specifically in the conformational analysis of stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin. Such studies contribute significantly to understanding peptide structure and function (Shenderovich, Kövér, Nikiforovich, Jiao, & Hruby, 1998).

Infrared Probe in Protein Research

The use of L-4-nitrophenylalanine, a related compound, as an infrared probe in protein research has been demonstrated. It offers a nonintrusive method for studying protein structure and dynamics with high site-specificity (Smith, Linderman, Luskin, & Brewer, 2011).

Self-Assembling Behavior in Peptide Synthesis

Modifications of phenylalanine, like the addition of a nitro group, have shown profound influences on the self-assembly process of peptides. This has implications for understanding the supramolecular interactions in peptide synthesis (Singh, Misra, Sepay, Mondal, Ray, Aswal, & Nanda, 2020).

Photochemistry and Photocleavage Applications

The photochemistry of nitrophenylalanine compounds, including photocleavage of the polypeptide backbone, is a promising area. It offers potential in activating or deactivating functional peptides and proteins with high spatial and temporal resolution (Peters, Brock, Wang, & Schultz, 2009).

Synthesis of Quaternary-Carbon-Containing β2,2 -Amino Acids

Research into the synthesis of quaternary-carbon-containing β2,2 -amino acids using RhI-catalyzed arylation of α-substituted β-nitroacrylates has implications for creating non-proteinogenic amino acids like (R)-α-methyl-2-nitrophenylalanine (Fang, Jian, Chang, Kuo, Lee, Wu, & Wu, 2017).

Versatile Set for Protein Synthesis

Biosynthesis of proteins incorporating phenylalanine analogues, including nitrophenylalanine, has been explored for various applications such as photoaffinity labeling and X-ray phasing (Kirshenbaum, Carrico, & Tirrell, 2002).

Propriétés

IUPAC Name |

(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIYKMYANVKMU-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)